molecular formula C18H16FN3O5S2 B2617353 (Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-54-7

(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2617353
CAS No.: 865247-54-7
M. Wt: 437.46
InChI Key: WAESZQLMJUJYCR-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound characterized by a sulfamoyl group at position 6, a (Z)-configured 4-fluorobenzoyl imino moiety at position 2, and an ethyl acetate ester at the side chain. The benzothiazole core is a privileged scaffold in medicinal and agrochemical research due to its versatility in interacting with biological targets.

Properties

IUPAC Name

ethyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAESZQLMJUJYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound with potential applications in medicinal chemistry. Its unique structure, characterized by both sulfonamide and imine functional groups, suggests significant biological activity. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be classified as a sulfamoylbenzo[d]thiazole derivative . The presence of a fluorobenzoyl group and a sulfonamide moiety enhances its potential reactivity and biological interactions. The chemical formula is represented as follows:

C16H16FN3O3S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_3\text{S}

The biological activity of (Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is likely linked to its interactions with various biological targets. Compounds in the sulfamoylbenzo[d]thiazole class have shown:

  • Antibacterial Activity: Compounds similar to this structure have demonstrated significant antibacterial effects, inhibiting the growth of various bacterial strains.
  • Antifungal Properties: The compound may also exhibit antifungal activity, as indicated by related derivatives that have shown efficacy against fungal pathogens.
  • Anticancer Potential: Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to (Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate:

CompoundActivity TypeIC50 (μM)Reference
6-thiocyanate-β-bromo-propionyl-UBTAntibacterial50
Lck inhibitor (compound 14r)Anticancer0.004
Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylateInduction of Oct3/4Not specified

Case Studies

  • Antibacterial Effects : A study evaluated various thiazole derivatives, including those similar to our compound, for their antibacterial properties. The results indicated effective inhibition against multiple strains, with minimal inhibitory concentrations (MIC) demonstrating high potency .
  • Anticancer Activity : Another investigation focused on benzothiazole derivatives, revealing their capability to induce apoptosis in cancer cells through the modulation of cellular pathways involved in cell cycle regulation . The specific mechanisms often involve the inhibition of key enzymes or receptors associated with tumor growth.
  • In vitro Studies : In vitro assays have been conducted to assess the effect of related compounds on cell proliferation and apoptosis. For instance, compounds were tested against human cancer cell lines, showing promising results in reducing cell viability at low concentrations .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, including a sulfamoyl group and a benzothiazole ring. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The general synthetic pathway includes:

  • Sulfamoylation : Introduction of the sulfamoyl group.
  • Formation of the Benzothiazole Ring : Cyclization reactions to form the heterocyclic structure.
  • Acetate Formation : Final modification to yield the acetate derivative.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including (Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, exhibit significant antimicrobial activities against various bacterial strains. A study demonstrated that related compounds showed effective inhibition against Bacillus subtilis and other pathogens, suggesting potential for development as oral antimicrobial agents .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Compounds with similar benzothiazole structures have been studied for their ability to inhibit tumor growth in vitro and in vivo. The mechanism is believed to involve interference with cellular pathways critical for cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with specific substitutions exhibited potent activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological activity .
  • Antitumor Research : In a study focusing on benzothiazole derivatives, several compounds were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that modifications at the sulfur and nitrogen positions significantly influenced their activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Analogs: Halogen and Ester Variations

The closest analog is (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (PubChem CID: N/A), which differs in two key aspects:

  • Halogen substitution : The 4-chlorobenzoyl group replaces 4-fluorobenzoyl.
  • Ester group : A methyl ester replaces the ethyl ester.

Key Implications :

  • Ester Chain Length : The ethyl ester may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility relative to the methyl analog .

Table 1: Structural and Hypothetical Property Comparison

Compound Halogen (R1) Ester (R2) Molecular Weight (g/mol)* LogP*
Target Compound (Z)-ethyl derivative F Ethyl ~435.4 ~2.8 (est.)
(Z)-methyl/4-Cl analog Cl Methyl ~421.3 ~2.5 (est.)

*Estimated values based on substituent contributions.

Benzothiazole Derivatives with Heterocyclic Substituents

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () shares the benzothiazole core but features:

  • Indole and cyano groups instead of sulfamoyl and fluorobenzoyl imino moieties.
  • A cyanoacetate ester rather than a simple acetate.

Key Implications :

  • The indole moiety may confer π-π stacking interactions with biological targets, common in kinase inhibitors.
  • The cyano group’s electron-withdrawing nature could alter electronic properties, affecting reactivity or binding compared to the sulfamoyl group .

Table 2: Functional Group Comparison

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Benzo[d]thiazole Sulfamoyl, 4-F-benzoyl, ethyl ester Antimicrobial/Agrochemical
Compound Benzo[d]thiazole Indole, cyanoacetate Anticancer/Pharmaceutical
Sulfonylurea Herbicides: Functional Group Parallels

Sulfonylurea herbicides like metsulfuron-methyl () share a sulfamoyl benzoate backbone but incorporate a triazine ring instead of benzothiazole.

Key Implications :

  • Both classes leverage sulfonamide groups for hydrogen bonding, critical in herbicidal activity (e.g., acetolactate synthase inhibition).

Q & A

Q. Q. How to reconcile discrepancies in reported 1H^1H-NMR shifts for the thiazole ring protons?

  • Methodological Answer : Standardize solvent and temperature conditions (e.g., DMSO-d6_6 at 25°C). Use internal standards (TMS) and calibrate spectrometers with reference compounds (e.g., ethylbenzene). Cross-check with 13C^{13}C-NMR DEPT experiments to assign overlapping signals. Collaborative inter-laboratory validation minimizes instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.